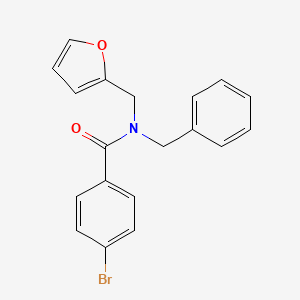
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C19H16BrNO2 It is known for its unique structure, which includes a benzyl group, a bromine atom, and a furan-2-ylmethyl group attached to a benzamide core
作用机制
Target of Action
Benzamide derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule. If the target is a receptor, the compound might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibition of this enzyme would disrupt the pathway, leading to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a bromine atom might affect the compound’s distribution and metabolism .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and mode of action. These effects could range from changes in cell signaling to changes in cell metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide has been shown to interact with various biomolecules. For instance, it has been found to inhibit the production of IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response.
Cellular Effects
In cellular processes, this compound has been shown to have an inhibitory effect on the production of IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
Its inhibitory effect on the production of IL-6 and prostaglandin E2 suggests that it may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the para position of the benzene ring.
N-Benzylation: The brominated benzamide is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Furan-2-ylmethylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives, while reduction can lead to the formation of tetrahydrofuran derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Reactions: Products include N-benzyl-4-azido-N-(furan-2-ylmethyl)benzamide and N-benzyl-4-thio-N-(furan-2-ylmethyl)benzamide.
Oxidation: Major products are furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives are the primary products.
Hydrolysis: The products are benzylamine and furan-2-carboxylic acid.
科学研究应用
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
相似化合物的比较
Similar Compounds
- 4-bromo-N-(furan-2-ylmethyl)benzamide
- N-benzyl-4-bromo-N-(2-furylmethyl)benzamide
- 2-bromo-N-methylbenzamide
Uniqueness
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both a benzyl group and a furan-2-ylmethyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-10-8-16(9-11-17)19(22)21(14-18-7-4-12-23-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXMJZJVYGLWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
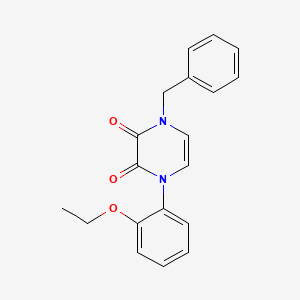
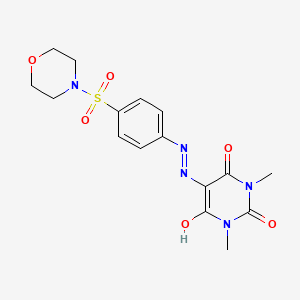
![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)
![2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2952720.png)
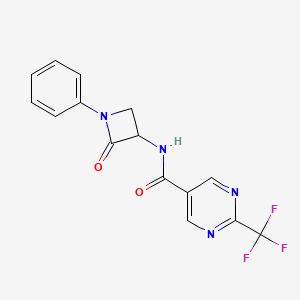
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)
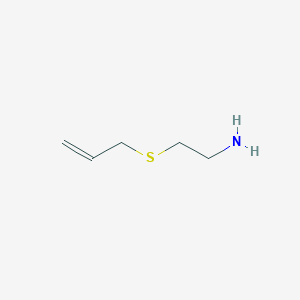
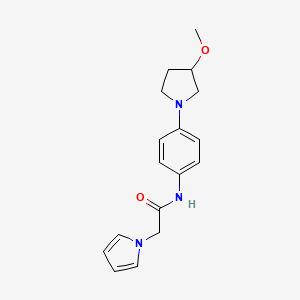
![N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2952729.png)
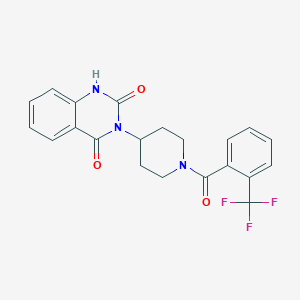
![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide](/img/structure/B2952736.png)
![2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2952738.png)
